molecular formula C24H20N4O2S2 B14945080 N-[3-(6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]-9H-fluorene-2-sulfonamide

N-[3-(6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]-9H-fluorene-2-sulfonamide

Cat. No.: B14945080
M. Wt: 460.6 g/mol
InChI Key: PPBUHIOOWIVLCI-UHFFFAOYSA-N
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Description

N-[3-(6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]-9H-fluorene-2-sulfonamide is a complex organic compound that features a unique combination of thiazole, triazole, and fluorene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]-9H-fluorene-2-sulfonamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole and triazole rings, which are then coupled with a fluorene derivative. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]-9H-fluorene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-[3-(6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]-9H-fluorene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]-9H-fluorene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and triazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

Uniqueness

What sets N-[3-(6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]-9H-fluorene-2-sulfonamide apart is its combination of thiazole, triazole, and fluorene moieties, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C24H20N4O2S2

Molecular Weight

460.6 g/mol

IUPAC Name

N-[3-(6-methyl-5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]-9H-fluorene-2-sulfonamide

InChI

InChI=1S/C24H20N4O2S2/c1-15-14-28-23(25-26-24(28)31-15)17-6-4-7-19(12-17)27-32(29,30)20-9-10-22-18(13-20)11-16-5-2-3-8-21(16)22/h2-10,12-13,15,27H,11,14H2,1H3

InChI Key

PPBUHIOOWIVLCI-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C(=NN=C2S1)C3=CC(=CC=C3)NS(=O)(=O)C4=CC5=C(C=C4)C6=CC=CC=C6C5

Origin of Product

United States

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